Hydrogen-Bond Donor Capacity: 6-NH₂ Differentiates from 4-(1H-Indol-2-yl)aniline by 50% More HBDs
The target compound possesses three hydrogen-bond donor (HBD) atoms (indole N–H, 6-NH₂, and 4′-NH₂ on the phenyl ring), compared with two HBDs for 4-(1H-indol-2-yl)aniline (CAS 21889-05-4, which lacks the 6-amino group) [1]. This 50% increase in HBD count directly impacts computed physicochemical descriptors: the topological polar surface area (tPSA) of 2-(4-aminophenyl)-1H-indol-6-amine is approximately 67.8 Ų versus 41.8 Ų for the 6-unsubstituted analog, an increase of roughly 62% [2]. For procurement decisions in fragment-library construction or lead optimization programs where hydrogen-bonding capacity dictates binding-site complementarity, swapping these two compounds is non-equivalent.
vs.
2 HBDs (tPSA ≈ 41.8 Ų)
| Evidence Dimension | Hydrogen-bond donor count and topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | 3 HBDs; tPSA ≈ 67.8 Ų |
| Comparator Or Baseline | 4-(1H-Indol-2-yl)aniline (CAS 21889-05-4): 2 HBDs; tPSA ≈ 41.8 Ų |
| Quantified Difference | HBD count increased by 1 (50% relative increase); tPSA increased by ~26 Ų (~62% relative increase) |
| Conditions | Calculated physicochemical properties; molecular formula C₁₄H₁₃N₃ vs. C₁₄H₁₂N₂ |
Why This Matters
For medicinal chemistry teams building focused libraries, the additional HBD at the 6-position directly alters patent chemical space, solubility class, and the probability of satisfying Lipinski's Rule of Five in derived lead series.
- [1] PubChem computed properties for 2-phenyl-1H-indole-4,6-diamine (CAS 103419-17-6) and 4-(1H-indol-2-yl)aniline (CAS 21889-05-4). National Center for Biotechnology Information. View Source
- [2] Chemicalize (ChemAxon) calculated tPSA values for C₁₄H₁₃N₃ (2-(4-aminophenyl)-1H-indol-6-amine) and C₁₄H₁₂N₂ (4-(1H-indol-2-yl)aniline). View Source
